1-(4-Phenoxybutyl)piperazine
Description
Significance of Piperazine (B1678402) Derivatives within Contemporary Medicinal Chemistry Research
Piperazine and its derivatives represent a critically important class of heterocyclic compounds in modern medicinal chemistry. smolecule.combenthamscience.com The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and synthetic versatility. benthamscience.commdpi.comwikipedia.org This scaffold is a common feature in numerous drugs with a wide range of pharmacological activities, including anticancer, antidepressant, antiviral, and antipsychotic properties. smolecule.commdpi.com
The two nitrogen atoms within the piperazine ring are key to its utility. They can be readily modified, allowing for the introduction of various substituents to fine-tune the compound's pharmacological profile. benthamscience.com This adaptability enables medicinal chemists to optimize properties such as receptor binding affinity, selectivity, solubility, and pharmacokinetic characteristics. mdpi.com The presence of the nitrogen atoms also allows for the formation of hydrogen bonds, which can be crucial for interactions with biological targets. mdpi.com
Arylpiperazine derivatives, in particular, have been extensively studied for their effects on the central nervous system (CNS). benthamscience.commdpi.com Many compounds within this class act as ligands for various neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors, making them valuable leads in the development of treatments for neurological and psychiatric disorders. smolecule.combenthamscience.comnih.gov The structural flexibility of the arylpiperazine scaffold allows for the design of molecules with specific affinities for different receptor subtypes, which is a key aspect of developing targeted therapies. nih.govnih.gov
Overview of Existing Research on 1-(4-Phenoxybutyl)piperazine and Closely Related Chemical Entities
This compound is a synthetic compound that has garnered attention in academic research, particularly for its potential biological activities. smolecule.com Its structure features a piperazine ring connected to a phenoxy group via a four-carbon butyl linker.
Synthesis and Characterization:
The synthesis of this compound has been described in the scientific literature. A common synthetic route involves the reaction of piperazine with a phenoxybutyl halide, such as 1-bromo-4-phenoxybutane. smolecule.com In a specific example from a study investigating inhibitors of the Rift Valley fever virus (RVFV), this compound was synthesized and characterized. The synthesis was carried out as a multi-step process, ultimately yielding the target compound as a dihydrochloride (B599025) salt. ingentaconnect.com The characterization of the synthesized compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. ingentaconnect.com
Table 1: Synthesis of this compound Dihydrochloride
| Reactants | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-piperazine, 1,4-dibromobutane (B41627) | Cesium carbonate, Acetonitrile, Microwave heating (115 °C) | Boc-protected intermediate | - | ingentaconnect.com |
| Boc-protected intermediate, Phenol | Potassium carbonate, Acetonitrile, Microwave heating (115 °C) | Boc-protected this compound | - | ingentaconnect.com |
Research Findings:
The primary research focus for this compound has been in the area of antiviral drug discovery. In a study aimed at developing inhibitors for the Rift Valley fever virus, this compound was synthesized as part of a library of analogs. ingentaconnect.com The study found that replacing the original lead compound's side chain with a butyl piperazine chain resulted in similar antiviral activity. ingentaconnect.com This highlights the potential of the this compound scaffold as a building block for developing new antiviral agents.
While specific in-depth studies on the CNS effects of this compound are not extensively documented in publicly available literature, its structural similarity to other arylpiperazine derivatives suggests potential interactions with neurotransmitter systems. smolecule.com Preliminary research indicates that compounds in this class may act as modulators of serotonin and dopamine receptors, which are key targets in the treatment of mood and anxiety disorders. smolecule.com
Table 2: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H22N2O | smolecule.com |
| Molecular Weight | 234.34 g/mol | smolecule.com |
Closely related chemical entities, where the phenoxy group or the piperazine ring is substituted, have also been a subject of research. For instance, the introduction of substituents on the phenyl ring or modifications of the alkyl chain length can significantly impact the pharmacological activity of the resulting compounds. smolecule.com Structure-activity relationship (SAR) studies on such analogs are crucial for understanding the molecular features required for desired biological effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenoxybutyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-6-14(7-3-1)17-13-5-4-10-16-11-8-15-9-12-16/h1-3,6-7,15H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNWNUHSYNOCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328359 | |
| Record name | 1-(4-phenoxybutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92493-11-3 | |
| Record name | 1-(4-phenoxybutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92493-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Derivatization Strategies for 1 4 Phenoxybutyl Piperazine and Analogues
Established Synthetic Pathways for 1-(4-Phenoxybutyl)piperazine
The synthesis of this compound is typically achieved through nucleophilic substitution reactions. The most common and established pathway involves the N-alkylation of piperazine (B1678402) with a suitable phenoxybutyl electrophile.
A primary method involves the reaction of piperazine with 4-phenoxybutyl bromide. smolecule.com In this synthesis, piperazine, which acts as the nucleophile, attacks the electrophilic carbon of the butyl chain attached to the bromine leaving group. To prevent dialkylation, where the phenoxybutyl group attaches to both nitrogen atoms of the piperazine ring, an excess of piperazine is often used. The reaction is typically carried out in a suitable solvent under basic conditions to neutralize the hydrobromic acid formed as a byproduct. smolecule.com
Another established route utilizes a spiro salt intermediate. nih.gov This approach involves first reacting N-Boc piperazine with 1,4-dibromobutane (B41627) to form a spirocyclic quaternary ammonium (B1175870) salt. This intermediate is then subjected to a nucleophilic ring-opening reaction by a phenoxide, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final product, this compound, often isolated as a dihydrochloride (B599025) salt. nih.gov
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.
For the direct alkylation of piperazine with 4-phenoxybutyl bromide or a related halide, polar aprotic solvents such as dimethylformamide (DMF) or ethanol (B145695) are commonly employed, often under reflux conditions. smolecule.com The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) are frequently used to scavenge the acid produced during the reaction. google.com The yield for such reactions can vary. For instance, the synthesis of this compound dihydrochloride via the spiro salt intermediate pathway has been reported with a yield of 63%. nih.gov In the synthesis of a more complex derivative using this compound as a reactant, a yield of 44% was achieved. google.com The optimization of reaction conditions is a continuous effort in chemical synthesis to improve yields and reduce reaction times and byproducts. beilstein-journals.orgmdpi.com
Table 1: Comparison of Synthetic Pathways for this compound
| Synthetic Pathway | Key Reactants | General Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Direct N-Alkylation | Piperazine, 4-Phenoxybutyl Bromide | Solvent (e.g., Ethanol, DMF), Base (e.g., K₂CO₃), Reflux | Not specified, but a common industrial method | smolecule.com |
| Spiro Salt Intermediate | N-Boc Piperazine, 1,4-Dibromobutane, Phenol | Multi-step: Spiro salt formation, Nucleophilic ring-opening, Deprotection (HCl) | 63% (as di-HCl salt) | nih.gov |
Strategies for Structural Modification and Analogue Synthesis of Piperazine Derivatives
The this compound scaffold serves as a versatile template for the synthesis of a wide range of analogues. Molecular modification is a key strategy in drug discovery to enhance the pharmacological profile of a lead compound. biomedres.us The piperazine moiety is particularly amenable to such modifications due to its two reactive nitrogen atoms, which allow for the introduction of various substituents to modulate properties like potency, selectivity, and pharmacokinetics. nih.govbenthamdirect.com
The unsubstituted secondary amine (N-H) of the this compound core is a primary site for derivatization. Introducing substituents at this N-4 position can significantly impact the molecule's biological activity. researchgate.netscienceopen.com
Alkylation, Acylation, and Sulfonylation: The N-4 nitrogen can be readily alkylated, acylated, or sulfonylated to introduce a variety of functional groups. Studies on other phenylpiperazine derivatives have shown that substituting this nitrogen with alkyl, acyl, or sulfonyl groups can have a marked effect on their biological activities. researchgate.net For example, in one study, even a simple methyl group on the piperazine ring was sufficient for potent activity. researchgate.net
Arylation: Introducing an aryl or heteroaryl group at the N-4 position can lead to compounds with different receptor binding profiles. The electronic properties of the substituent on this aryl ring (e.g., electron-donating or electron-withdrawing groups) can further fine-tune the activity. tandfonline.comscienceopen.com For example, the introduction of electron-withdrawing groups like chloro- or fluoro-substituents on a terminal benzene (B151609) ring has been shown to enhance the anti-tumor activity of some berberine-piperazine conjugates. tandfonline.com
Table 2: Examples of N-4 Substituent Effects in Piperazine Derivatives
| N-4 Substituent Type | Example Group | Potential Influence on Properties | Reference |
|---|---|---|---|
| Alkyl | Methyl, Ethyl, Butyl | Can alter lipophilicity and steric profile. | researchgate.net |
| Acyl | Benzoyl, Acetyl | Introduces a carbonyl group, can act as a hydrogen bond acceptor. Affects conformational behavior. | rsc.org |
| Aryl | Phenyl, Pyridyl, Substituted Phenyl | Can introduce pi-stacking interactions and modulate electronic properties for receptor binding. | scienceopen.com |
| Sulfonyl | Benzenesulfonyl, Methanesulfonyl | Adds a strongly electron-withdrawing group, potentially altering binding and metabolic stability. | researchgate.net |
The phenoxybutyl portion of the molecule offers additional opportunities for structural diversification to explore structure-activity relationships (SAR).
Phenoxy Ring Substitution: Placing substituents on the terminal phenyl ring can modify the electronic and steric properties of the molecule. For instance, analogues with biphenyl (B1667301) groups in place of the phenyl group have been synthesized to explore the impact on antiviral activity. nih.gov
Linker Modification: The four-carbon (butyl) linker can be altered in length. Shortening or lengthening the alkyl chain can change the molecule's flexibility and the spatial orientation of the terminal phenoxy group relative to the piperazine core, which can be critical for optimal interaction with a biological target. nih.govscienceopen.com
Bioisosteric Replacement: The phenoxy group can be replaced with other aromatic or heteroaromatic systems to investigate different binding interactions. This is a common strategy to improve properties or circumvent metabolic liabilities.
Table 3: Examples of Phenoxybutyl Moiety Modifications in Analogues
| Modification Type | Specific Example | Rationale | Reference |
|---|---|---|---|
| Phenoxy Ring Modification | Substitution with a biphenyl group (biphenyl-4-yloxy) | To extend the hydrophobic region and explore additional pi-stacking interactions. | nih.gov |
| Alkyl Linker Variation | Changing the butyl chain to an ethyl or pentyl chain. | To optimize the distance and orientation between the piperazine and aryl moieties. | nih.govscienceopen.com |
| Oxygen Atom Replacement | Replacing the ether oxygen with sulfur or nitrogen. | To alter hydrogen bonding capacity, lipophilicity, and metabolic stability. | biomedres.us |
Rational drug design often utilizes scaffolds like this compound as a foundation for building molecules with desired pharmacological activities. mdpi.comnih.gov The piperazine moiety can serve as a versatile linker to connect the phenoxybutyl group to another distinct pharmacophore, creating hybrid molecules that may target multiple biological pathways or have enhanced affinity for a single target. smolecule.commdpi.com For example, in the design of certain anticancer agents, a phenylpiperazine moiety was attached to a 1,2-benzothiazine scaffold, referencing the structures of known topoisomerase inhibitors. mdpi.com This highlights a strategy where the this compound structure could be rationally modified by replacing the N-H with a known pharmacophore to create novel chemical entities. acs.org
Characterization and Profiling of Synthetic Impurities in this compound Production
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of a drug substance. Impurities in the production of this compound can originate from starting materials, intermediates, byproducts of the main reaction, or degradation of the final product. pharmtech.com
Common analytical techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), which are powerful tools for separating, identifying, and quantifying impurities. sciencepublishinggroup.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for the structural elucidation of unknown impurities. pharmtech.comsciencepublishinggroup.com
Potential impurities in the synthesis of this compound could include:
Unreacted Starting Materials: Residual piperazine or 4-phenoxybutyl bromide. pharmtech.com
Over-alkylation Byproduct: 1,4-bis(4-phenoxybutyl)piperazine, where both piperazine nitrogens have been alkylated. This is a common byproduct when an excess of the alkylating agent is used.
Related Impurities from Starting Materials: Impurities present in the starting 4-phenoxybutyl bromide could lead to the formation of related analogues.
Degradation Products: Depending on storage and handling conditions, oxidative or hydrolytic degradation could occur. For other piperazine derivatives, impurities such as N-oxides have been identified. researchgate.net
Pharmacopoeias set strict limits for impurities, often specifying that individual impurities should not exceed certain thresholds (e.g., 1%) and that total impurities should also be controlled (e.g., below 2%). google.com
Table 4: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Chemical Identity | Likely Origin | Common Analytical Detection Method |
|---|---|---|---|
| Starting Material | Piperazine | Incomplete reaction | HPLC, GC-MS |
| Starting Material | 4-Phenoxybutyl halide | Incomplete reaction | HPLC, GC-MS |
| Byproduct | 1,4-bis(4-phenoxybutyl)piperazine | Over-reaction (di-alkylation) | HPLC, LC-MS |
| Degradation Product | Piperazine N-oxide derivative | Oxidation during synthesis or storage | LC-MS |
Pharmacological Investigations and Biological Activities of 1 4 Phenoxybutyl Piperazine and Its Analogues
In Vitro Pharmacological Profiling of 1-(4-Phenoxybutyl)piperazine Derivatives
The in vitro pharmacological profile of a compound is fundamental to understanding its potential therapeutic actions and molecular targets. For derivatives of this compound, a core structure featuring a phenoxyalkyl chain linked to a piperazine (B1678402) moiety, research has focused on their interactions with various neurotransmitter receptors. Receptor binding assays are a primary tool in this profiling, quantifying the affinity of a ligand for a specific receptor. This affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Kᵢ value indicates a higher binding affinity.
Analogues of this compound, particularly those incorporating an aryl group on the piperazine ring (arylpiperazines), have been extensively studied for their interaction with dopamine (B1211576) D2-like receptor subtypes (D2, D3, and D4). These receptors are crucial targets for antipsychotic medications.
Structure-activity relationship (SAR) studies reveal that modifications to the aryl group, the alkyl chain length, and the terminal phenoxy portion significantly influence both affinity and selectivity. For instance, a series of substituted phenoxyalkylpiperazines demonstrated high affinity for rat cloned D3 receptors. nih.gov The D3 selectivity of these compounds was calculated from the ratio of their Kᵢ values at D2 versus D3 receptors. nih.gov
N-phenylpiperazine analogues, which share the core piperazine structure, have been shown to bind selectively to the D3 versus the D2 dopamine receptor subtype, despite high amino acid sequence homology between these receptors. nih.gov In one study, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogues were evaluated. Compound 6a (from the study) was found to bind to the human D3 receptor with nanomolar affinity and showed approximately 500-fold greater selectivity for the D3 receptor over the D2 receptor. nih.gov This selectivity is a key objective in the development of novel antipsychotics, as D3 receptor antagonism is linked to therapeutic benefits with a potentially lower risk of the side effects associated with D2 receptor blockade.
| Compound | Dopamine D2 (Kᵢ, nM) | Dopamine D3 (Kᵢ, nM) | D4 Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Compound 6a (Thiophenephenyl-fluorophenylpiperazine analog) | >1500 | 0.2 | >1500 | nih.gov |
| RGH-1756 (Imidazo[2,1b]thiazolyl-phenoxybutyl)piperazine | - | High Affinity | - | researchgate.net |
The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Arylpiperazine derivatives, including analogues structurally related to this compound, are a prominent class of 5-HT1A receptor ligands. researchgate.net The affinity of these compounds is highly dependent on the nature of the N4-substituent on the piperazine ring.
Research has shown that N4-substitution of simple arylpiperazines can significantly enhance their affinity for 5-HT1A sites. nih.gov Specifically, derivatives where the aryl portion is a 2-methoxyphenyl group and the N4-substituent is a terminal group (like phthalimido or benzamido) connected by a four-methylene unit (a butyl chain) exhibit high affinity. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine , demonstrated a Kᵢ value of 0.6 nM, representing one of the highest affinity ligands reported for the 5-HT1A site at the time. nih.gov
Further structure-affinity relationship studies on analogues of this compound sought to improve selectivity over α1-adrenergic receptors. It was found that replacing the terminal phthalimide (B116566) group with alkyl amides improved both affinity and selectivity. nih.gov For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was found to bind with very high affinity (Kᵢ = 0.4 nM) and had a 160-fold selectivity over α1-adrenergic sites. nih.gov The length of the alkyl chain is also critical; a three-membered alkyl chain bearing a 5-methoxytetralin-1-yl ring on a 1-phenylpiperazine (B188723) core showed the highest affinity (IC₅₀ = 0.50 nM) and selectivity for the 5-HT1A receptor in its series. nih.gov
| Compound | 5-HT1A (Kᵢ, nM) | Reference |
|---|---|---|
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 | nih.govnih.gov |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | semanticscholar.org |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | semanticscholar.org |
The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and the GABAA receptor is a key target for sedative and anxiolytic drugs. Research into the interaction of piperazine derivatives with GABAA receptors indicates a predominantly antagonistic profile.
A study investigating various piperazine derivatives on the human α1β2γ2 GABAA receptor found that all tested compounds concentration-dependently inhibited the GABA-evoked ion current, demonstrating a novel mode of action for this class of substances. nih.govresearchgate.net The potency of this antagonism was structure-dependent, with chlorophenylpiperazines being the most potent antagonists. nih.gov For example, 1-(2-chlorophenyl)piperazine (2CPP) showed a maximum inhibition of approximately 90% at a concentration of 1 mM. nih.gov While these compounds are not direct analogues of this compound, they establish that the piperazine ring itself is a key pharmacophore for GABAA receptor antagonism.
Another compound, Pitrazepin , which contains a piperazine moiety, acts as a competitive antagonist at GABAA receptors. nih.gov Its antagonism was found to be largely independent of the specific subunit composition of the receptor. nih.gov Specific binding affinity data (Kᵢ values) for phenoxyalkylpiperazine analogues at GABA receptors is limited in the available literature, with studies focusing more on functional inhibition assays.
| Compound | GABAA Receptor Activity (α1β2γ2) | Reference |
|---|---|---|
| 1-(2-chlorophenyl)piperazine (2CPP) | Antagonist (IC₂₀ = 46 µM; ~90% max inhibition) | nih.gov |
| 1-(3-chlorophenyl)piperazine (3CPP) | Antagonist | nih.gov |
| Pitrazepin | Competitive Antagonist (pA₂ = 6.21 - 6.42) | nih.gov |
The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive enhancers and treatments for sleep disorders. Analogues based on the phenoxyalkylpiperidine or piperazine scaffold have been investigated as potent H3 receptor ligands.
Structure-activity relationship studies of phenoxypiperidines led to the identification of potent and selective H3 receptor inverse agonists. nih.gov Similarly, studies on a series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine (B6355638) analogues confirmed their affinity for the human H3 receptor. nih.gov Radioligand binding studies showed that these compounds had pKᵢ values ranging from 6.56 to 6.84. nih.gov
Interestingly, research has also revealed dual-target activity for some of these compounds. A study of piperidine and piperazine derivatives found that many H3 receptor ligands also possess a high affinity for sigma-1 (σ1) receptors. unisi.it The nature of the heterocyclic amine was critical, with the piperidine moiety being a key structural element for high dual H3/σ1 receptor activity when compared to the piperazine ring. unisi.it
| Compound Class/Example | Histamine H3 (Kᵢ, nM) | Reference |
|---|---|---|
| 5-[4-(cyclobutyl-piperidin-4-yloxy)-phenyl]-6-methyl-2H-pyridazin-3-one (8b) | Potent Antagonist | nih.gov |
| 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidine analogues | 144 - 275 | nih.gov |
| (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone (Compound 6) | 8 | mdpi.com |
| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine (Compound 13) | 25 | nih.gov |
Sigma receptors (σ1 and σ2) are unique intracellular proteins involved in cellular signaling and stress responses. They are not classical neurotransmitter receptors but are targets for a wide range of centrally acting drugs. The phenoxyalkylpiperidine scaffold has been identified as an optimal structure for achieving high affinity and selectivity for the σ1 receptor over the σ2 subtype. uniba.itnih.gov
In a series of novel phenoxyalkylpiperidines, compounds with a 4-methyl substituent on the piperidine ring showed optimal interaction with the σ1 receptor, with Kᵢ values in the subnanomolar to low nanomolar range (e.g., Kᵢ = 0.34–1.49 nM). uniba.itresearchgate.net These compounds generally displayed moderate to low affinity for σ2 receptors, confirming the selectivity of the phenoxyalkylpiperidine scaffold for the σ1 subtype. uniba.it
Replacing the piperidine with a piperazine ring can alter the affinity and selectivity profile. Studies on 1-aralkyl-4-benzylpiperazine derivatives showed they possess significant affinity for both σ1 and σ2 receptors. nih.gov The sigma-2 agonist 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) served as a template for analogues where it was determined that both basic nitrogen atoms of the piperazine ring are important for optimal σ2 receptor binding. nih.gov This research highlights that subtle changes to the heterocyclic core can shift the pharmacological profile between sigma receptor subtypes. nih.govnih.gov
| Compound/Class | Sigma-1 (σ1) (Kᵢ, nM) | Sigma-2 (σ2) (Kᵢ, nM) | Reference |
|---|---|---|---|
| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | 0.34 | 52.3 | uniba.it |
| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | 0.89 | >1000 | uniba.it |
| PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) | 0.38 | 0.68 | nih.gov |
| SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine) | 3.8 | 101 | nih.gov |
Receptor Binding Assays
Other Receptor System Ligand Binding (e.g., endothelin receptors)
The piperazine nucleus is a common scaffold in ligands targeting a wide array of receptor systems due to its structural properties. While specific binding data for this compound at endothelin receptors is not extensively detailed in the available literature, analogues containing the N-phenylpiperazine moiety have been evaluated for their affinity at various other receptors.
For instance, a series of N-phenylpiperazine benzamide (B126) analogues were assessed for their binding affinity at dopamine and serotonin (B10506) receptors. These studies revealed high affinity for the dopamine D3 receptor (Kᵢ = 1.4–43 nM) and significant selectivity over the D2 receptor subtype. nih.gov Several of these compounds also demonstrated notable affinity for alpha-adrenergic receptor subtypes (α₁a, α₂a, α₁d, α₂c) and serotonin receptor subtypes (5-HT₁A, 5-HT₂B, 5-HT₇A). nih.gov Furthermore, analogues of the sigma-2 (σ₂) receptor agonist PB28, which features a piperazine core, were synthesized to probe the structural requirements for receptor binding. This research confirmed that both basic nitrogen atoms in the piperazine ring are important for ensuring high-affinity binding to the σ₂ receptor. researchgate.net In another study, piperazine-based antagonists were designed and synthesized, showing potent antagonistic activity at the P2X4 receptor, a ligand-gated ion channel implicated in neuroinflammation and chronic pain. nih.gov
These findings highlight the versatility of the piperazine scaffold in interacting with diverse receptor systems. The specific receptor binding profile of this compound itself, particularly concerning endothelin receptors, remains an area for further investigation.
Enzyme Inhibition Studies (e.g., soluble epoxide hydrolase)
The potential of piperazine-containing compounds as enzyme inhibitors has been explored across various therapeutic areas, although specific data on this compound as a soluble epoxide hydrolase inhibitor is limited. However, research on its analogues demonstrates broad inhibitory activity against several other enzymes.
Studies on pyridazinobenzylpiperidine derivatives, which are structurally related to piperazines, have identified potent and selective inhibitors of monoamine oxidase-B (MAO-B). One compound, S5, exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.203 μM for MAO-B, showing high selectivity over MAO-A. researchgate.net This competitive and reversible inhibition suggests potential applications in treating neurological disorders. researchgate.net
In the context of inflammation, phenoxazine-bearing hydroxamic acids, which can be considered analogues, have shown potent class II histone deacetylase (HDAC) inhibitory activities. Compound 7d was a particularly potent class II HDAC inhibitor with IC₅₀ values ranging from 3 to 870 nM against various HDAC isoenzymes. nih.gov
Furthermore, other piperazine derivatives have been investigated for their ability to inhibit enzymes relevant to diabetes. For example, some analogues have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov The diverse enzymatic targets of piperazine analogues underscore the potential of this chemical class in drug discovery.
Cellular Assays and Functional Studies
The piperazine scaffold is a key component in numerous compounds investigated for their anticancer properties. While specific data for this compound is not detailed, a wide range of its analogues have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines.
One study detailed a series of tetrazole-piperazinesulfonamide hybrid compounds that exhibited significant growth inhibitory activity (GI₅₀ ≤0.1 µM) against human cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-231), and human pancreatic carcinoma (PANC-1) cell lines. Notably, compounds 7g, 7l, 7p, 7s, and 7t showed potent activity against the PANC-1 cell line with GI₅₀ values of ≤0.1 µM.
Another investigation into combretastatin (B1194345) A-4 piperazine conjugates identified compounds with potent antiproliferative activity in MCF-7 breast cancer cells. The amino-containing derivative (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4x) was the most potent, with an IC₅₀ value of 83 nM. These compounds were found to act by depolymerising tubulin, leading to cell cycle arrest in the G₂/M phase and subsequent apoptosis.
The following table summarizes the cytotoxic activity of selected piperazine analogues against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|
| (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4x) | MCF-7 (Breast) | IC₅₀ | 83 nM |
| (E)-3-(3-amino-4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4q) | MCF-7 (Breast) | IC₅₀ | 130 nM |
| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone (4m) | MCF-7 (Breast) | IC₅₀ | 190 nM |
| Compound 7e | SiHa (Cervical), MDA-MB-231 (Breast) | GI₅₀ | ≤0.2 µM |
| Compound 7n | SiHa (Cervical), MDA-MB-231 (Breast) | GI₅₀ | ≤0.2 µM |
| Compound 7g | PANC-1 (Pancreatic) | GI₅₀ | ≤0.1 µM |
| Compound 7l | PANC-1 (Pancreatic) | GI₅₀ | ≤0.1 µM |
| Compound 7p | PANC-1 (Pancreatic) | GI₅₀ | ≤0.1 µM |
| Compound 7s | PANC-1 (Pancreatic) | GI₅₀ | ≤0.1 µM |
| Compound 7t | PANC-1 (Pancreatic) | GI₅₀ | ≤0.1 µM |
The piperazine moiety is a constituent of various molecules with demonstrated antiviral properties against a range of human viruses. Although direct evidence for the inhibition of Rift Valley Fever Virus (RVFV) by this compound is not prominent in the literature, studies on its analogues show promising activity against other viruses and highlight the potential of this chemical class.
RVFV is an emerging pathogen for which effective antiviral drugs are urgently needed. nih.govbiorxiv.orgsciprofiles.complos.org Research has focused on identifying inhibitors of viral replication, with some studies exploring compounds that target the viral L protein, which is essential for viral replication. nih.govplos.org A study on structural modifications of a lead compound for RVFV inhibition found that a butyl piperazine ligand was a favorable component. Modification of the biphenyl (B1667301) part of the molecule while retaining the butyl piperazine linker led to compounds with a range of antiviral and cytotoxic activities. acs.org For example, changing the linker position from para to meta improved the cytotoxicity profile while maintaining antiviral effect. acs.org
Beyond RVFV, other piperazine analogues have shown efficacy against different viruses. For instance, phenoxazine-based nucleoside derivatives have been reported as potent inhibitors of Varicella Zoster Virus (VZV) replication, with an EC₅₀ of 0.06 μM against wild-type strains. nih.gov Other analogues have shown promising activity against Tick-Borne Encephalitis Virus (TBEV). nih.gov Additionally, pyridobenzothiazolone (PBTZ) analogues have been identified with broad-spectrum inhibitory activity against multiple respiratory viruses, including Respiratory Syncytial Virus (RSV), Human Coronavirus (HCoV-OC43), and Influenza A Virus (IFV-A), with EC₅₀ values in the low micromolar range. mdpi.com
Derivatives of piperazine are widely recognized for their significant antimicrobial and antifungal properties. acgpubs.orgresearchgate.net Analogues of this compound have been synthesized and evaluated against a spectrum of pathogenic bacteria and fungi, often demonstrating considerable efficacy.
In one study, novel N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative strains like Escherichia coli. mdpi.com Compound 6c from this series exhibited the highest activity against E. coli, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. mdpi.com Another series of pyrimidine-incorporated piperazine derivatives also showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.gov
The antifungal potential of piperazine analogues is also well-documented. Alkylated piperazine-azole hybrids have exhibited broad-spectrum activity against various fungal strains, including multiple species of Candida and Aspergillus. nih.gov Many of these compounds showed excellent MIC values (0.015–1.95 µg/mL) against non-albicans Candida and Aspergillus strains. nih.gov Similarly, pyrimidine-based piperazine derivatives displayed significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at 40 μg/ml. nih.gov
The following table presents the antimicrobial and antifungal activities of selected piperazine analogues.
| Compound/Analogue Class | Microorganism | Activity Metric | Value (µg/mL) |
|---|---|---|---|
| Compound 6c (Thiadiazole-piperazine) | Escherichia coli | MIC | 8 |
| Compound 4 (Thiadiazole-piperazine) | Staphylococcus aureus | MIC | 16 |
| Compound 6d (Thiadiazole-piperazine) | Bacillus subtilis | MIC | 16 |
| Alkylated piperazine-azole hybrids | Non-albicans Candida spp. | MIC | 0.015 - 1.95 |
| Alkylated piperazine-azole hybrids | Aspergillus spp. | MIC | 0.015 - 1.95 |
| Quinoxaline analogue 5p | S. aureus | MIC | 4 |
| Quinoxaline analogue 5p | B. subtilis | MIC | 8 |
| Quinoxaline analogue 5p | MRSA | MIC | 8 |
| Quinoxaline analogue 5p | E. coli | MIC | 4 |
Analogues of this compound have been investigated for their antioxidant properties, demonstrating the capacity to modulate oxidative stress markers. Specifically, studies on 1-(phenoxyethyl)-piperazine derivatives, which are structurally very similar, have shown promising results in in vitro assays using human venous blood samples. nih.govptfarm.pl
The antioxidant effects of these compounds were evaluated by measuring their impact on the Ferric Reducing Ability of Plasma (FRAP), which indicates the total antioxidant capacity (TAC), and on the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govptfarm.pl
The research identified 1-[(4-methyl)-phenoxyethyl]-piperazine and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine as particularly effective compounds. nih.gov The 1-[(4-methyl)-phenoxyethyl]-piperazine derivative was noted to increase the TAC at all tested concentrations. The 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivative significantly enhanced SOD activity. nih.govptfarm.pl For instance, this compound increased SOD activity by approximately 20% to 68%, with the most significant rise observed at a concentration of 10⁻⁷ mol/L. ptfarm.pl The addition of a chlorine atom to the phenoxy moiety was found to diminish the antioxidant properties of the derivatives. nih.gov
These findings suggest that substitutions on the phenoxy ring of phenoxyalkyl-piperazine compounds play a crucial role in their antioxidant potential, with methyl groups appearing to confer beneficial effects on total antioxidant capacity and the activity of antioxidant enzymes. ptfarm.pl
Neuroprotective Mechanisms (e.g., TRPC6 Channel Potentiation)
The neuroprotective potential of piperazine derivatives has been a subject of significant research, particularly in the context of neurodegenerative diseases like Alzheimer's. One of the key mechanisms explored is the potentiation of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 channels are involved in regulating calcium entry into neurons, which is crucial for synaptic stability and memory formation. Overexpression or pharmacological activation of TRPC6 has been shown to rescue the loss of mushroom spines (a type of dendritic spine important for memory) in mouse models of Alzheimer's disease and protect neurons from ischemic brain damage. nih.gov
While direct studies on this compound's effect on TRPC6 channels are not detailed in the provided research, investigations into structurally similar piperazine derivatives have demonstrated their ability to act as positive modulators of TRPC6. For instance, the piperazine derivative N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (51164) has been identified as an activator of TRPC6 in dendritic spines, exhibiting synaptoprotective properties in Alzheimer's disease mouse models. nih.gov Another novel piperazine derivative, cmp2, which is structurally similar to 51164, selectively activates TRPC6 and has shown the ability to reverse deficits in synaptic plasticity in 5xFAD mice, a model for Alzheimer's disease. nih.gov These findings suggest that piperazine-based compounds can exert neuroprotective effects through the positive modulation of TRPC6 channels, a mechanism that may be relevant for this compound and its analogues.
Other neuroprotective mechanisms of piperazine-containing compounds include the inhibition of amyloid-β (Aβ) and tau protein aggregation, which are pathological hallmarks of Alzheimer's disease. nih.gov Certain novel piperazine-based compounds have been shown to inhibit the aggregation of Aβ1-42 peptides and a shorter version of the tau protein, as well as disaggregate pre-existing aggregates in a dose-dependent manner. nih.gov For example, compounds D-687 and D-688 demonstrated neuroprotective properties by reversing Aβ1-42 induced toxicity in SH-SY5Y cells. nih.gov Furthermore, some piperazine derivatives exhibit neuroprotective effects by reducing neuronal nitric oxide production, as seen with 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), which attenuates ischemic brain damage. johnshopkins.edu
| Compound/Analogue | Neuroprotective Mechanism | Model System | Research Finding |
| Piperazine Derivatives (general) | TRPC6 Channel Potentiation | Mouse models of Alzheimer's disease | Rescues mushroom spine loss and protects against ischemic brain damage. nih.gov |
| N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (51164) | TRPC6 Activation | Alzheimer's disease mouse models | Demonstrates synaptoprotective properties. nih.gov |
| cmp2 | Selective TRPC6 Activation | 5xFAD mice (Alzheimer's model) | Reverses deficits in synaptic plasticity. nih.gov |
| D-687 and D-688 | Inhibition of Aβ and Tau Aggregation | SH-SY5Y cells | Reversed Aβ1-42 induced toxicity. nih.gov |
| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Reduction of Nitric Oxide Production | Experimental stroke models | Attenuates ischemic brain damage. johnshopkins.edu |
Anti-inflammatory Pathway Modulation
Piperazine derivatives have been investigated for their potential to modulate inflammatory pathways, which are often implicated in various diseases, including neurodegenerative and pain disorders. Research on piperazine analogues has revealed their capacity to exert anti-inflammatory effects through various mechanisms.
One such analogue, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has demonstrated anti-inflammatory properties in preclinical models. In a carrageenan-induced paw edema test, LQFM-008 reduced edema at all tested time points. nih.gov Furthermore, in a carrageenan-induced pleurisy test, it was found to reduce both cell migration and protein exudation. nih.gov The anti-inflammatory and anti-nociceptive effects of LQFM-008 are suggested to be mediated through the serotonergic pathway. nih.gov
Another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also exhibited significant anti-inflammatory activity. It reduced edema formation in the carrageenan-induced paw edema test and, in the pleurisy test, it decreased cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov
The anti-inflammatory effects of piperine (B192125), a compound containing a piperidine ring (structurally related to piperazine), have also been studied in a mouse model of Parkinson's disease. Piperine treatment reduced the number of activated microglia and the expression of the cytokine IL-1β, indicating its anti-inflammatory potential in a neurodegenerative context. nih.gov These studies on various analogues suggest that the piperazine scaffold is a promising template for the development of novel anti-inflammatory agents.
| Compound/Analogue | Anti-inflammatory Pathway/Mechanism | Model System | Research Finding |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Modulation of the serotonergic pathway | Carrageenan-induced paw edema and pleurisy in rodents | Reduced edema, cell migration, and protein exudation. nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Reduction of pro-inflammatory cytokines (IL-1β and TNF-α) | Carrageenan-induced paw edema and pleurisy in rodents | Reduced edema, cell migration, and myeloperoxidase activity. nih.gov |
| Piperine | Reduction of microglial activation and IL-1β expression | MPTP-induced Parkinson's disease mouse model | Exerted protective effects on dopaminergic neurons through anti-inflammatory mechanisms. nih.gov |
In Vivo Pharmacological Effects of this compound Analogues (Preclinical Assessments)
Central Nervous System Activity and Behavioral Effects
The central nervous system (CNS) activity of piperazine analogues has been evaluated in various preclinical models, revealing a range of behavioral effects. For instance, studies on m-chlorophenylpiperazine (MCPP), a known serotonergic agent, have demonstrated dose-dependent effects on behavior in human subjects. At a low oral dose, MCPP can be used to assess 5-HT receptor hypersensitivity, while higher doses are used to assess hyposensitivity. researchwithrowan.com
In animal models, piperazine derivatives have been assessed for anticonvulsant activity. A series of 1,4-piperazine derivatives showed moderate effectiveness in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet) assays, although this activity was accompanied by neurotoxicity. nih.gov However, one compound, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, demonstrated good activity in the six-hertz seizure test without neurotoxic effects at a specific dose. nih.gov
In the context of neurodegenerative diseases, piperine treatment in a mouse model of Parkinson's disease attenuated deficits in motor coordination and cognitive functioning. nih.gov This suggests that piperazine-related structures can positively impact CNS-related behavioral outcomes in disease models.
Analgesic and Antinociceptive Activities
Several analogues of this compound have been shown to possess significant analgesic and antinociceptive properties in preclinical studies. The piperazine derivative LQFM-008 reduced licking time in both the neurogenic and inflammatory phases of the formalin test. nih.gov It also increased the latency to thermal stimulus in the tail flick and hot plate tests, indicating the involvement of central mechanisms in its antinociceptive effect. nih.gov
Similarly, the compound LQFM182 decreased the number of abdominal writhings induced by acetic acid in a dose-dependent manner and reduced paw licking time in the second phase of the formalin test. nih.gov A series of thiazole-piperazine derivatives also demonstrated centrally mediated antinociceptive activities by prolonging reaction times in tail-clip and hot-plate tests, as well as peripheral antinociceptive activity by reducing writhing behaviors in the acetic acid-induced writhing test. mdpi.com
| Compound/Analogue | Analgesic/Antinociceptive Test | Model System | Key Finding |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Formalin test, Tail flick test, Hot plate test | Rodents | Reduced licking time and increased latency to thermal stimulus. nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Acetic acid-induced writhing test, Formalin test | Mice | Decreased the number of writhings and reduced paw licking time. nih.gov |
| Thiazole-piperazine derivatives | Tail-clip test, Hot-plate test, Acetic acid-induced writhing test | Animals | Prolonged reaction times and reduced writhing behaviors. mdpi.com |
Anthelmintic Efficacy
The anthelmintic properties of piperazine and its derivatives are well-established. Piperazine itself acts by causing a flaccid paralysis in worms, leading to their expulsion from the host's gastrointestinal tract. nih.gov Its mechanism of action involves hyperpolarization of the muscle cells of the worm and a reduction in spike discharge frequency, which leads to relaxation. nih.gov
In contrast, other anthelmintics with a piperazine-like structure, such as pyrantel (B1679900), cause a spastic paralysis of the worm. Pyrantel and its analogues act as depolarizing neuromuscular blocking agents, causing a marked contracture of the worm. nih.gov Studies comparing piperazine with pyrantel on Ascaris muscle preparations have shown that piperazine causes relaxation and antagonizes the contractile effects of pyrantel. nih.gov
Research on bisaryl benzyl (B1604629) piperazine and benzimidazole (B57391) linked piperazine derivatives has also been conducted to evaluate their anthelmintic activity against Pheretima posthuma. researchgate.net These studies aim to compare the potency of different classes of piperazine derivatives in causing paralysis and death of the worms. researchgate.net
Efficacy in Specific Disease Models (e.g., Anti-Ischemic Activity, Alzheimer's Disease Models)
Analogues of this compound have demonstrated efficacy in preclinical models of ischemia and Alzheimer's disease. The potent σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP), a piperidine analogue, has been shown to provide neuroprotection against transient focal cerebral ischemia. utmb.edu In a rat model of middle cerebral artery occlusion (MCAO), PPBP treatment decreased cortical infarction volume. utmb.edu The neuroprotective mechanism of PPBP in vivo is suggested to be through the attenuation of neuronal nitric oxide synthase (nNOS) activity and ischemia-evoked nitric oxide production. johnshopkins.edu
In the context of Alzheimer's disease, piperazine derivatives have been designed as multi-target agents. Novel N,N'-disubstituted piperazine derivatives have been synthesized to possess both anti-amyloid and acetylcholinesterase inhibition properties. nih.gov One promising hybrid molecule was found to reduce both amyloid and Tau pathology, as well as memory impairments in a preclinical model of Alzheimer's disease. nih.gov In vitro, this compound reduced the phosphorylation of Tau and inhibited the release of Aβ peptides. nih.gov
Furthermore, piperazine-based compounds that act as TRPC6 activators are being explored for their therapeutic potential in Alzheimer's disease. The rationale is that by restoring synaptic stability through TRPC6 potentiation, these compounds could mitigate the cognitive decline associated with the disease. nih.gov
| Compound/Analogue | Disease Model | Key Finding |
| 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) | Transient focal cerebral ischemia (MCAO) in rats | Decreased cortical infarction volume. utmb.edu |
| Novel N,N'-disubstituted piperazine hybrid | Preclinical model of Alzheimer's disease | Reduced amyloid and Tau pathology and improved memory. nih.gov |
| Piperazine-based TRPC6 activators | Alzheimer's disease models | Proposed to restore synaptic stability and mitigate cognitive decline. nih.gov |
Mechanism of Action Elucidation for 1 4 Phenoxybutyl Piperazine and Its Analogues
Identification and Validation of Molecular Targets
The pharmacological activity of 1-(4-Phenoxybutyl)piperazine and its analogues is predicated on their interaction with specific molecular targets within the central nervous system and periphery. While direct binding data for this compound is limited, analysis of structurally similar compounds, particularly those containing the phenoxyalkylpiperazine scaffold, provides significant insights into its likely receptor binding profile. The primary molecular targets identified for this class of compounds include sigma (σ) receptors, dopamine (B1211576) receptors, serotonin (B10506) receptors, and adrenergic receptors.
Sigma Receptors: Phenoxyalkylpiperidine derivatives, which are structurally related to phenoxyalkylpiperazines, have demonstrated high affinity for sigma-1 (σ₁) receptors. For instance, certain derivatives exhibit subnanomolar affinity for σ₁ receptors, suggesting that this receptor subtype is a key target for this chemical class. The sigma-2 (σ₂) receptor has also been identified as a target for piperazine-based analogues, with some compounds showing high affinity and selectivity. The affinity of these compounds for sigma receptors suggests a potential role in modulating various cellular functions, including neuronal signaling and cell survival.
Dopamine Receptors: Arylpiperazine derivatives are well-known ligands for dopamine receptors, particularly the D₂ and D₃ subtypes. Analogues of this compound, such as those with a {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamide structure, have shown high affinity for the D₃ receptor, with some exhibiting significant selectivity over the D₂ receptor. nih.gov The affinity for these receptors implicates these compounds in the modulation of dopaminergic neurotransmission, which is crucial for motor control, motivation, and cognition.
Serotonin Receptors: The serotonin receptor family, particularly the 5-HT₁A subtype, is another important target for arylpiperazine derivatives. Compounds analogous to this compound have demonstrated high affinity for the 5-HT₁A receptor. For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine binds to 5-HT₁A sites with high affinity (Ki = 0.4 nM). nih.gov This interaction suggests a role in modulating serotonergic pathways, which are involved in mood, anxiety, and cognitive processes.
Adrenergic Receptors: Certain 1,4-substituted piperazine (B1678402) derivatives, including those with a phenoxyalkyl moiety, have been shown to possess high affinity for α₁-adrenergic receptors. nih.gov Some of these compounds act as antagonists at this receptor, with Ki values in the low nanomolar range. nih.gov This suggests that this compound could modulate adrenergic signaling, which plays a role in regulating blood pressure and other physiological processes.
Structure Activity Relationship Sar Studies of 1 4 Phenoxybutyl Piperazine Derivatives
Impact of Piperazine (B1678402) Ring Substituents on Biological Activity Profiles
The piperazine ring is a common scaffold in medicinal chemistry, and its substitution patterns are a critical determinant of biological activity. nih.govresearchgate.netresearchgate.net The nitrogen atoms of the piperazine ring allow for various modifications that can significantly influence a compound's interaction with its biological target. researchgate.net
Research has shown that substituents on the distal nitrogen of the piperazine ring profoundly affect receptor affinity and functional activity. For instance, in the development of antagonists for α1-adrenoceptors, the presence of an ortho-methoxyphenyl group attached to the piperazine ring was found to be a key feature for high affinity. nih.gov Similarly, studies on compounds designed for anticancer activity revealed that substituting the piperazine with a 3,4-dichlorophenyl group resulted in potent cytotoxicity against cancer cell lines. nih.gov In another study, phenylpiperazine derivatives of 1,4-benzodioxan were synthesized and evaluated as anti-inflammatory agents, where an ortho-substituted methoxy (B1213986) group on the phenylpiperazine ring showed the most significant activity. researchgate.net These findings underscore the principle that the electronic and steric properties of the substituent on the piperazine ring are pivotal in modulating the biological response.
Table 1: Effect of Piperazine Ring Substituents on Biological Activity This table is interactive. Click on the headers to sort the data.
| Base Scaffold | Piperazine Substituent | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Phenoxyalkyl-piperazine | o-Methoxyphenyl | α1-Adrenoceptor Affinity | Moiety plays a probable important role in affinity. | nih.gov |
| 1,2-Benzothiazine | 3,4-Dichlorophenyl | Anticancer (Cytotoxicity) | Preferred substituent for cytotoxic activity in the series. | nih.gov |
| 1,4-Benzodioxan | o-Methoxyphenyl | Anti-inflammatory (COX-2) | Exhibited the best activity among the designed compounds. | researchgate.net |
Influence of Butyl Chain Length and Substitution on Pharmacological Efficacy and Selectivity
The four-carbon alkyl chain, or butyl linker, connecting the piperazine and phenoxy moieties is not merely a spacer but an active contributor to the molecule's pharmacological properties. Its length, flexibility, and substitution can dictate receptor affinity and selectivity.
Studies have demonstrated that the length of this alkyl chain is often optimal at three or four carbons for specific receptor interactions. For example, a series of 1-(phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives showed that a propyl chain (three carbons) was associated with nanomolar affinity for α1-adrenoceptors. nih.gov
Furthermore, introducing substituents onto the butyl chain can create chiral centers and provide additional points of interaction with the receptor, influencing both potency and selectivity. Research into dopamine (B1211576) D3 receptor antagonists found that modifications to the butyl linker were critical. While unsubstituted butyl-linked analogues were potent, introducing a hydroxyl group at the 2- or 3-position of the chain was explored to refine the binding profile and investigate enantioselective interactions. nih.gov This highlights that even subtle modifications to the linker can have profound effects on the compound's interaction with its biological target. nih.gov
Role of the Phenoxy Moiety and Aromatic Substitutions in Receptor Affinity and Selectivity
The terminal phenoxy group serves as a crucial recognition element for many receptors. Modifications to this aromatic ring, through the addition of various substituents, can dramatically alter a compound's binding affinity and selectivity profile. The nature, position, and size of these substituents modulate the electronic and steric properties of the phenoxy ring, thereby influencing its interaction with the receptor's binding pocket.
For instance, in a series of α1-adrenoceptor antagonists, substitutions on the phenoxy ring were critical for high affinity. Derivatives with 2,6-dimethylphenoxy and 2-chloro-6-methylphenoxy groups displayed potent α1 affinity with Ki values in the low nanomolar range (2.4 nM and 2.1 nM, respectively). nih.gov
In a different series of compounds targeting sigma (σ) receptors, ether modifications to the phenoxy ring of a related scaffold provided insights into the role of steric bulk. Replacing a methoxy group with smaller substituents like propyl or allyl groups was detrimental to σ1 receptor binding. nih.gov Conversely, bulkier phenylalkyl ether substitutions led to higher σ1 affinities compared to the smaller groups. nih.gov This suggests a complex relationship where both substituent bulk and hydrophobicity are key factors in determining receptor affinity. nih.gov
Table 2: Influence of Phenoxy Ring Substitutions on α1-Adrenoceptor Affinity This table is interactive. Click on the headers to sort the data.
| Compound Type | Phenoxy Substitution | Ki (α1) (nM) | α1/α2 Selectivity | Reference |
|---|---|---|---|---|
| Phenoxypropyl-piperazine Derivative | 2,6-Dimethyl | 2.4 | 142.13 | nih.gov |
| Phenoxypropyl-piperazine Derivative | 2-Chloro-6-methyl | 2.1 | 61.05 | nih.gov |
Stereochemical Considerations and Enantioselectivity in Pharmacological Responses
The introduction of chiral centers into 1-(4-phenoxybutyl)piperazine derivatives can lead to enantiomers with distinct pharmacological properties. Biological systems, being inherently chiral, often exhibit differential interactions with the stereoisomers of a drug. This can result in one enantiomer having significantly higher affinity or a different functional effect (e.g., agonist vs. antagonist) than the other.
A compelling example of this is found in the development of dopamine D3 receptor antagonists. By introducing a hydroxyl group on the linker chain of a phenylpiperazine derivative, a chiral center was created. The subsequent separation and testing of the R- and S-enantiomers revealed significant enantioselectivity. nih.gov The study identified the first enantioselective D3 antagonists where the difference in binding affinity between the enantiomers was more pronounced at the D3 receptor than at the D2 receptor. nih.gov This discovery underscores the importance of stereochemistry in designing selective ligands and suggests that specific regions of the receptor, such as the second extracellular loop, may play a role in this enantioselective recognition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govfrontiersin.org By developing mathematical models, QSAR can predict the activity of novel molecules, thereby guiding rational drug design and prioritizing synthesis efforts. mdpi.com
For arylpiperazine derivatives, QSAR models have been successfully developed to predict their affinity for targets like the α1-adrenoceptor. One study used a genetic function approximation (GFA) algorithm to create a three-term QSAR equation. nih.gov The model identified several key descriptors that were significant in the binding process: the number of rotatable bonds (indicating molecular flexibility), hydrogen-bond properties, and a topological descriptor (chi). nih.gov Another QSAR study on mono-substituted 4-phenylpiperazines modeled in vivo effects against a set of physicochemical descriptors using partial least square (PLS) regression, providing a comprehensive understanding of the biological response. nih.gov These models serve not only as predictive tools but also provide mechanistic insights by highlighting the structural features that are most critical for biological activity. nih.govnih.gov
Application of Molecular Docking and Computational Chemistry Approaches for SAR Analysis
Molecular docking and other computational chemistry methods are indispensable tools for visualizing and analyzing the interactions between a ligand and its receptor at the molecular level. nih.govresearchgate.net These techniques complement experimental SAR data by providing a plausible binding mode and helping to explain observed activity trends.
In studies involving piperazine derivatives, molecular docking has been used to elucidate mechanisms of action. For example, docking studies of novel phenylpiperazine derivatives with anticancer activity showed their ability to bind to both the DNA-Topoisomerase II complex and the minor groove of DNA, providing a structural basis for their cytotoxicity. nih.gov In the development of selective COX-2 inhibitors, computational docking revealed that the most active compound interacted with key residues in the active site of the COX-2 enzyme. nih.gov These in silico approaches allow researchers to generate hypotheses about ligand-receptor interactions, which can then be tested experimentally, creating a synergistic cycle of design, synthesis, and evaluation. nih.govresearchgate.net
Therapeutic Applications and Clinical Translational Potential of 1 4 Phenoxybutyl Piperazine Derivatives
Potential in Neurological and Psychiatric Disorders
Derivatives of 1-(4-phenoxybutyl)piperazine have shown considerable promise in the treatment of a spectrum of neurological and psychiatric conditions, leveraging their ability to interact with key neurotransmitter systems in the central nervous system.
Antidepressant and Anxiolytic Applications
The piperazine (B1678402) nucleus is a common feature in many antidepressant and anxiolytic medications. nih.govnih.gov Research into derivatives of this compound has revealed their potential to modulate serotonergic and other neurotransmitter systems implicated in mood and anxiety disorders.
One study investigated a new phenylpiperazine derivative, LQFM005 (1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine), and its primary metabolite, LQFM235. Both compounds demonstrated anxiolytic-like effects in the elevated plus maze test and antidepressant-like effects in the forced swimming test in mice. These effects were suggested to be mediated, at least in part, through the activation of 5-HT1A receptors, to which both compounds showed moderate binding affinity. nih.gov
Another derivative, LQFM104 (tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate), also exhibited anxiolytic and antidepressant-like properties in behavioral tests in mice. nih.gov The anxiolytic activity was confirmed in the elevated plus maze, and the antidepressant-like activity was observed in the forced swimming and tail suspension tests. These effects were also linked to the serotonergic system. nih.gov
A multimodal compound, JJGW08, which targets both serotonin (B10506) and dopamine (B1211576) receptors, has shown anxiolytic-like effects in the four-plate test in mice, suggesting the therapeutic potential of such multi-target derivatives. mdpi.com
Table 1: Investigated this compound Derivatives with Antidepressant and Anxiolytic Potential
| Compound | Investigated Effect | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| LQFM005 | Anxiolytic and Antidepressant | Increased time in open arms of elevated plus maze; decreased immobility time in forced swimming test. | Partial activation of 5-HT1A receptors. nih.gov |
| LQFM235 | Anxiolytic and Antidepressant | Increased time in open arms of elevated plus maze; decreased immobility time in forced swimming test. | Partial activation of 5-HT1A receptors. nih.gov |
| LQFM104 | Anxiolytic and Antidepressant | Showed anxiolytic and antidepressant-like properties in behavioral tests. | Mediated by the serotonergic system. nih.gov |
| JJGW08 | Anxiolytic | Increased the number of punished crossings in the four-plate test. | Multimodal, targeting serotonin and dopamine receptors. mdpi.com |
Antipsychotic Potential
The development of antipsychotic drugs has frequently involved the piperazine scaffold, with many typical and atypical antipsychotics acting on dopamine and serotonin receptors. nih.gov Derivatives of this compound are being explored for their potential as novel antipsychotic agents.
The antipsychotic activity of piperazine derivatives is often attributed to their ability to act as antagonists at dopamine D2 receptors and, in the case of atypical antipsychotics, to also interact with serotonin receptors such as 5-HT1A and 5-HT2A. nih.govnih.gov Research has focused on synthesizing 1-aryl-4-(biarylmethylene)piperazines to explore their affinity for D2 and 5-HT1A receptors, leading to the identification of a clinical candidate with potential for reduced extrapyramidal side effects. nih.gov
The affinity of various N-phenylpiperazine analogs for D2 and D3 dopamine receptors has been evaluated, with some compounds showing high affinity and selectivity for the D3 receptor, which is a promising target for new antipsychotic medications. nih.gov The arylpiperazine moiety is a key pharmacophoric fragment for designing CNS-active agents that target dopaminergic and serotonergic systems. jetir.org
Modulators for Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The multifactorial nature of neurodegenerative diseases like Alzheimer's has prompted the development of multi-target-directed ligands, with piperazine derivatives showing promise. nih.govmdpi.com
Research has focused on designing novel 2-[4-(4-substitutedpiperazin-1-yl)phenyl]benzimidazole derivatives as multi-targeted agents for Alzheimer's disease. Some of these compounds have demonstrated selective inhibition of butyrylcholinesterase (BChE), anti-aggregation effects on amyloid-β (Aβ), and neuroprotective properties against H2O2 and Aβ-induced cytotoxicity in SH-SY5Y cells. nih.gov For instance, compound 3b from one study was identified as a promising multi-target-directed ligand. nih.gov
Another study focused on 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives, which have shown potential as BChE and Aβ aggregation inhibitors, as well as 5-HT6R antagonists. mdpi.com The piperidine (B6355638) moiety, structurally related to piperazine, has also been incorporated into hybrid compounds that inhibit acetylcholinesterase (AChE) and Aβ aggregation. mdpi.com
Furthermore, certain piperazine derivatives have been found to potentiate TRPC6 channels, a mechanism that may offer neuroprotective effects in the context of Alzheimer's disease by protecting mushroom spines from amyloid toxicity. nih.gov
Pain Management (Analgesic, Local Anesthetic)
While specific research on the analgesic and local anesthetic properties of this compound is limited, the broader class of piperazine derivatives has been investigated for pain management. The piperazine nucleus is present in various compounds with analgesic properties.
Oncological Research and Anticancer Strategies
The piperazine scaffold is a privileged structure in the design of anticancer agents due to its presence in numerous compounds with cytotoxic and antiproliferative activities. unimi.itmdpi.com
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxicity against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. mdpi.comnih.gov The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values for these compounds were in the micromolar range, indicating potent anticancer activity. mdpi.com
Another study on 4-acyl-2-substituted piperazine urea derivatives identified compounds with high selective anticancer activity against MCF7 breast cancer cells compared to normal breast cells. unimi.it Thiouracil amide derivatives bearing a piperazine ring also showed cytotoxic activity in MCF7 cells. unimi.it
New phenylpiperazine derivatives of 1,2-benzothiazine have been synthesized and tested for their anticancer activity. nih.gov Some of these compounds exhibited cytotoxic activity comparable to the well-known anticancer drug doxorubicin against the MCF7 breast adenocarcinoma cell line. nih.gov Specifically, compounds with a 1-(3,4-dichlorophenyl)piperazine substituent were found to be particularly potent. nih.gov
Phenoxazine (B87303) derivatives, some of which may incorporate a piperazine moiety, are also being investigated as G4-stabilizing ligands with potential as anticancer agents. These compounds have shown toxicity towards various cancer cell lines, including lung adenocarcinoma (A549) and human liver cancer (HepG2) cells. nih.gov
Table 2: Cytotoxic Activity of Selected this compound Derivatives in Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver, Breast, Colon, Gastric, Endometrial | Significant cytotoxicity with micromolar GI50 values. | mdpi.comnih.gov |
| 4-acyl-2-substituted piperazine ureas | MCF7 (Breast) | High selective anticancer activity. | unimi.it |
| Thiouracil amides with piperazine | MCF7 (Breast) | Cytotoxic activity in the micromolar range. | unimi.it |
| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (Breast) | Cytotoxicity comparable to doxorubicin. | nih.gov |
| Phenoxazine derivatives | A549 (Lung), HepG2 (Liver) | Nanomolar to micromolar CC50 values. | nih.gov |
Infectious Disease Interventions (Antiviral, Antimicrobial, Anthelmintic)
The piperazine ring is a core component of various agents developed to combat infectious diseases caused by viruses, bacteria, and helminths.
In the realm of antiviral research, 1-(4-phenoxybenzyl) 5-aminouracil derivatives have been identified as novel inhibitors of human adenovirus replication. nih.gov While not direct derivatives of this compound, this highlights the potential of the phenoxy-alkyl-amine structural motif in antiviral drug design. In silico studies have also explored piperazine-substituted derivatives of favipiravir (B1662787) for their potential to inhibit the Nipah virus. researchgate.net
Regarding antimicrobial activity, various 4-substituted-1-(4-substituted phenyl) piperazine derivatives have been synthesized and evaluated. researchgate.net The anthelmintic properties of piperazine and its derivatives are well-established. amazonaws.comresearchgate.net Studies on new 1,4-disubstituted piperazine-2,3-dione derivatives have shown considerable in vitro inhibitory effects on the growth of parasites such as Enterobius vermicularis and Fasciola hepatica. ekb.eg Similarly, other synthesized 1,4-disubstituted piperazine derivatives have demonstrated promising anthelmintic activity against Eisenia fetida. ijprs.com
Applications in Cardiovascular and Inflammatory Conditions (e.g., sEH Inhibition, Anti-Ischemic)
While the broader class of piperazine derivatives has been investigated for various cardiovascular and anti-inflammatory effects, specific data on the activity of this compound as a soluble epoxide hydrolase (sEH) inhibitor or its direct anti-ischemic properties are not extensively detailed in the currently available scientific literature. Research into piperazine-containing compounds has shown potential for vasorelaxant, antihypertensive, and anti-arrhythmic properties, suggesting a general potential for this class of molecules in cardiovascular medicine. For instance, some 1,4-disubstituted piperazine derivatives have demonstrated antiarrhythmic activity, which is thought to be linked to their α1-adrenolytic properties.
In the context of inflammation, various piperazine derivatives have been explored for their anti-inflammatory and analgesic potential. These studies often focus on the ability of these compounds to modulate inflammatory pathways, such as reducing edema and inflammatory cell migration. The mechanisms of action for these anti-inflammatory effects are diverse and depend on the specific substitutions on the piperazine ring.
However, specific studies detailing the inhibition of soluble epoxide hydrolase (sEH) by this compound, a significant target for cardiovascular and inflammatory therapies, are not readily found. Dual inhibitors of fatty acid amide hydrolase (FAAH) and sEH have been developed from other chemical scaffolds, indicating the therapeutic interest in this area, but direct evidence for this compound is lacking.
Similarly, while some piperazine derivatives like ranolazine are known for their anti-ischemic effects, this is not a universal property of the entire class, and specific investigations into the anti-ischemic potential of this compound are not prominently reported. The cardiovascular effects of phenoxyethylpiperazine derivatives have been screened, showing impacts on blood pressure and myocardial contraction, but this does not specifically detail anti-ischemic mechanisms for the butyl-linked analog.
Immunomodulatory Roles
The immunomodulatory potential of piperazine derivatives is an emerging area of research, though specific data for this compound remains limited. Studies on other complex piperazine-containing molecules have suggested that they can influence immune cell populations. For example, a newly synthesized naphthaleneoxypropargyl-containing piperazine derivative demonstrated stimulatory effects on CD4+, CD8+, and myeloid cell populations in the context of aseptic inflammation. This suggests that the piperazine scaffold can be a component of molecules with immunomodulatory activity.
The anti-inflammatory properties of some piperazine derivatives, such as the reduction of pro-inflammatory cytokines like TNF-α and IL-1β, also point towards an indirect immunomodulatory role by dampening inflammatory responses. However, a direct and detailed characterization of the immunomodulatory profile of this compound, including its effects on specific immune cell subsets, cytokine production, and signaling pathways, is not well-documented in the available literature. Further research is necessary to elucidate any specific immunomodulatory roles this compound may possess.
Preclinical Efficacy and Toxicological Assessment for Drug Development of 1 4 Phenoxybutyl Piperazine Derivatives
In Vitro Toxicity Screening and Selectivity Assessment
The preclinical evaluation of novel drug candidates, such as derivatives of 1-(4-phenoxybutyl)piperazine, begins with a comprehensive assessment of their potential toxicity and selectivity in controlled laboratory settings. In vitro screening provides crucial initial data on a compound's biological activity, helping to identify promising candidates while flagging those with unfavorable profiles early in the development process.
Cytotoxicity is a key parameter assessed during in vitro screening. This is often determined by calculating the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. For instance, studies on various piperazine (B1678402) derivatives have been conducted across a range of human cancer cell lines to evaluate their antiproliferative effects. A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity against cell lines from liver, breast, colon, gastric, and endometrial cancers. Similarly, when phenylsulfonylpiperazine derivatives were tested against breast cancer cell lines, several compounds were found to impair cell viability, with the luminal breast cancer cell line MCF7 showing particular sensitivity. One promising compound from this series, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, exhibited a potent IC50 value of 4.48 μM in MCF7 cells.
Beyond general cytotoxicity, selectivity is a critical factor. A high degree of selectivity indicates that a compound preferentially interacts with its intended biological target over other molecules, which can minimize off-target effects. The selectivity index (SI) is often used to quantify this, typically by comparing the cytotoxicity of a compound in cancer cells to its effect on normal, non-tumoral cells. For example, the aforementioned phenylsulfonylpiperazine derivative showed a selective index of 35.6 in MCF7 cells, indicating it is significantly more toxic to the cancer cells than to non-cancerous cells.
Selectivity is also assessed through receptor binding assays, which measure the affinity of a compound for specific receptors. The equilibrium inhibition constant (Ki) is a common measure of this affinity, with lower Ki values indicating higher binding affinity. Studies on 1,4-substituted piperazine derivatives have revealed high affinity for α1-adrenoceptors, with some compounds displacing specific radioligands in the low nanomolar range (Ki = 2.1-13.1 nM). One derivative, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showed a Ki value of 2.4 nM for the α1-adrenoceptor and was over 142 times more selective for this receptor compared to the α2-adrenoceptor. Similarly, a series of benzylpiperazinyl derivatives has been developed as highly selective ligands for the σ-1 receptor (σ1R), a promising target for pain treatment. One of these compounds demonstrated a Ki of 1.6 nM for σ1R and was over 880 times more selective for σ1R than for the σ-2 receptor.
Table 1: In Vitro Cytotoxicity of Selected Piperazine Derivatives
| Compound Class | Cell Line | IC50 (μM) | Source |
|---|---|---|---|
| Phenylsulfonylpiperazine Derivative | MCF7 (Breast Cancer) | 4.48 | |
| Phenylsulfonylpiperazine Derivative | MCF-10A (Non-tumoral) | >50 | |
| Indolo–pyrazole-thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | |
| Thiazolidinone Indole Hybrid | HCT-15 (Colon Cancer) | 0.92 |
Table 2: Receptor Binding Affinity and Selectivity of Piperazine Derivatives
| Compound | Target Receptor | Ki (nM) | Selectivity (Fold) | Source |
|---|---|---|---|---|
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | α1-adrenoceptor | 2.4 | 142.13 (over α2) | |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | α1-adrenoceptor | 2.1 | 61.05 (over α2) | |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ-1 Receptor | 1.6 | 886 (over σ-2) |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, preclinical development proceeds to in vivo studies using animal models. These studies are essential for evaluating a compound's efficacy in a complex, living system and for observing its effects on disease processes and associated symptoms.
Animal models of disease allow researchers to assess whether a drug candidate can alter the course of a pathological condition. For neurological disorders, models of ischemic stroke are commonly used. In one such model, rats were subjected to transient middle cerebral artery occlusion (MCAO) to mimic the effects of a stroke. The administration of 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP), a potent sigma-1 receptor ligand, was found to provide significant neuroprotection. Treatment with PPBP significantly reduced the volume of brain infarction in the caudoputamen complex compared to saline-treated control animals. This demonstrates the potential of piperazine-related structures to modulate the progression of ischemic neuronal injury.
In addition to modifying disease progression, many drug development programs aim to alleviate symptoms. Animal models are widely used to screen for analgesic (pain-relieving), anxiolytic (anxiety-reducing), and antidepressant effects.
Analgesic Activity: The analgesic potential of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has been demonstrated in mice, with several compounds in the series showing potency comparable to morphine. More recently, a selective sigma-1 receptor antagonist from the benzylpiperazine class was tested in a mouse model of inflammatory pain (formalin assay) and a model of neuropathic pain. The compound produced dose-dependent antinociceptive and anti-allodynic effects, indicating relief from both inflammatory and nerve-injury-related pain.
Anxiolytic and Antidepressant-like Activity: A piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), has been evaluated for its effects on the central nervous system. In the elevated plus maze test, a standard model for anxiety, this compound increased the time spent in and the number of entries into the open arms, which is suggestive of an anxiolytic-like effect. In the forced swimming test, a model used to screen for antidepressant potential, the same compound decreased the immobility time of the animals. This finding suggests an antidepressant-like activity, which was further shown to involve serotonergic, noradrenergic, and dopaminergic pathways.
Anticonvulsant Activity: A series of 1,4-piperazine derivatives was evaluated for anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (ScMet) assays in mice. While many compounds were only moderately effective and showed accompanying neurotoxicity, one derivative, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, demonstrated good activity in the six-hertz seizure test, providing 100% protection at a specific dose and time point without neurotoxic effects.
Pharmacokinetic Profiling (ADME Research)
Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the ADME profile of a drug candidate is critical for predicting its behavior in the body.
For a drug to be effective, it must be absorbed from its site of administration and distributed to its target tissues. Some piperazine derivatives have been investigated for their ability to modulate the activity of P-glycoprotein (P-gp), an efflux pump that can limit the absorption of various drugs. In one study, a piperazine derivative was shown to inhibit P-gp, which significantly enhanced the oral bioavailability of the anticancer drug paclitaxel (B517696) in rats by up to 2.1-fold. This was attributed to both the inhibition of intestinal P-gp, leading to lingering absorption, and a reduction in the oral clearance of paclitaxel. In silico ADME studies on other piperazine-linked derivatives suggest that these compounds can have good membrane permeability, allowing them to disperse throughout the cell cytoplasm.
Metabolism, the process by which the body chemically modifies drugs, is a key determinant of a compound's duration of action and elimination. The liver is the primary site of drug metabolism, which is largely carried out by the cytochrome P450 (CYP) family of enzymes.
Studies on piperazine-based designer drugs in rats have elucidated common metabolic pathways. For N-benzylpiperazine (BZP), the primary metabolic route is aromatic hydroxylation, yielding p-hydroxy-BZP as the main metabolite and m-hydroxy-BZP as a minor metabolite. For 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), the major metabolic step is O-demethylation to 1-(4-hydroxyphenyl)piperazine. In vitro studies using human liver microsomes and specific cDNA-expressed enzymes have identified the polymorphically expressed CYP2D6 as the main enzyme responsible for this O-demethylation reaction. The metabolism of BZP and another analogue, trifluoromethylphenylpiperazine (TFMPP), has also been shown to involve CYP2D6, as well as CYP1A2 and CYP3A4.
Following metabolism, the parent drug and its metabolites are excreted from the body, primarily through urine. In studies with BZP, approximately 6.7% of the parent drug was excreted unchanged in the urine within 36 hours. The main metabolite, p-hydroxy-BZP, accounted for about 25% of the dose excreted within 48 hours, with about half of it being in the form of a glucuronide conjugate.
Table 3: Summary of Metabolic Pathways for Piperazine Analogues
| Parent Compound | Primary Metabolic Pathway | Key Metabolite(s) | Primary Enzyme(s) Involved | Source |
|---|---|---|---|---|
| N-benzylpiperazine (BZP) | Aromatic Hydroxylation | p-hydroxy-BZP, m-hydroxy-BZP | CYP2D6, CYP1A2, CYP3A4 | |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | O-demethylation | 1-(4-hydroxyphenyl)piperazine | CYP2D6 |
Bioavailability and Half-Life Determination
Bioavailability: The bioavailability of piperazine derivatives can be influenced by factors such as their physicochemical properties and their interaction with biological transporters. For instance, some piperazine derivatives have been investigated for their ability to inhibit P-glycoprotein (P-gp), a transporter that can reduce the absorption of drugs. A study on one such derivative demonstrated that its co-administration could significantly enhance the oral bioavailability of another drug, paclitaxel, by inhibiting P-gp. nih.gov This suggests that the bioavailability of piperazine compounds can be complex and may involve interactions with drug transporters.
Half-Life: The elimination half-life of a drug is a measure of the time it takes for the concentration of the drug in the body to be reduced by half. Preclinical studies on various piperazine derivatives have shown a range of half-lives. For example, a study on the bioreductive drug RB90740, a complex piperazine derivative, in mice revealed a biphasic elimination with a rapid initial phase (t½α = 3 minutes) and a slower terminal phase (t½β = 219 minutes) nih.gov. The half-life of a specific compound like this compound would need to be determined through dedicated pharmacokinetic studies.
Below is a hypothetical data table illustrating the kind of information that would be gathered in such studies for a series of phenoxybutyl)piperazine derivatives.
| Compound | Mean Residence Time (MRT) (h) | Terminal Half-life (t½) (h) |
| Derivative A | 5.8 | 4.2 |
| Derivative B | 8.2 | 6.5 |
| Derivative C | 3.5 | 2.8 |
Note: The data in this table is illustrative and not based on actual experimental results for this compound derivatives.
Toxicological Assessment (excluding specific dosage information)
Toxicological assessment is a cornerstone of preclinical drug development, aiming to identify potential safety concerns before a compound is administered to humans.
For this compound, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data indicates potential for acute toxicity. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled nih.govguidechem.com. These classifications suggest that general tolerability studies would need to be conducted with caution, with careful observation for signs of toxicity related to these routes of exposure.
Beyond general toxicity, it is crucial to identify any specific adverse pharmacological effects a compound may have on major organ systems. For the broader class of piperazine derivatives, a range of pharmacological and toxicological effects have been reported.
Many piperazine derivatives exhibit activity in the central nervous system, with some having stimulant properties stemming from their effects on dopaminergic, noradrenergic, and serotoninergic systems nih.gov. Potential adverse effects associated with this class of compounds can include agitation, anxiety, and in some cases, seizures nih.gov.
Furthermore, toxicological reviews of piperazine derivatives have noted the potential for cardiac symptoms such as tachycardia nih.gov. The metabolism of these compounds is often carried out by cytochrome P450 enzymes, which can have implications for drug-drug interactions nih.gov.
A summary of potential adverse effects observed with some piperazine derivatives is provided in the table below. It is important to emphasize that these are general findings for the class and may not be applicable to this compound itself.
| System | Potential Adverse Effects |
| Central Nervous System | Agitation, Anxiety, Seizures |
| Cardiovascular System | Tachycardia |
Note: This table represents potential adverse effects associated with the broader class of piperazine derivatives and is not specific to this compound.
Future Directions and Emerging Research Avenues for 1 4 Phenoxybutyl Piperazine Research
Development of Novel Synthetic Approaches and Derivatization Technologies
The future of 1-(4-phenoxybutyl)piperazine research is intrinsically linked to the development of more efficient and diverse synthetic methodologies. While classical methods for creating N-aryl and N-alkyl piperazine (B1678402) derivatives, such as Buchwald-Hartwig amination and reductive amination, are well-established, future efforts will likely focus on novel catalytic systems and high-throughput synthesis to rapidly generate extensive libraries of analogs. nih.gov
Key areas for development include:
Flow Chemistry: Implementing continuous flow synthesis can offer improved reaction control, scalability, and safety, enabling the rapid production of this compound derivatives for screening.
Photoredox Catalysis: This approach can facilitate novel bond formations under mild conditions, allowing for the introduction of unique functional groups that are inaccessible through traditional thermal methods.
Late-Stage Functionalization: Developing techniques to modify the core scaffold in the final steps of a synthetic sequence allows for the efficient creation of a diverse set of analogs from a common intermediate. This can be particularly useful for modifying the phenoxy ring or the piperazine moiety to fine-tune pharmacological properties.
Derivatization technologies will also play a crucial role. Techniques used for analytical purposes, such as reacting the piperazine amine with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl), can be adapted to create novel derivatives for biological testing. jocpr.comjocpr.com This involves creating stable, novel compounds rather than just derivatives for detection.
| Synthetic Strategy | Description | Potential Derivatives | Key Advantages |
|---|---|---|---|
| Combinatorial Chemistry on Solid-Phase | Attaching the piperazine or phenoxy scaffold to a solid support to allow for rapid, sequential reactions to build a library of diverse compounds. | Amides, sulfonamides, and ureas on the second piperazine nitrogen; varied substituents on the phenoxy ring. | High-throughput synthesis; ease of purification. |
| Palladium-Catalyzed Cross-Coupling | Utilizing reactions like Suzuki and Buchwald-Hartwig to couple various aryl or heteroaryl groups to the piperazine nitrogen. nih.gov | N-aryl, N-heteroaryl piperazine analogs. | High efficiency and broad substrate scope. |
| Click Chemistry | Employing highly efficient and specific reactions, such as azide-alkyne cycloadditions, to link the scaffold to other molecular fragments. | Triazole-containing derivatives with diverse functionalities. | High yields, mild reaction conditions, and bio-orthogonality. |
Advanced Pharmacological Screening Paradigms and Target Discovery
To elucidate the biological activities of novel this compound derivatives, advanced screening paradigms are essential. Moving beyond traditional single-target assays, future research will incorporate more holistic and physiologically relevant screening models.
Phenotypic Screening: This approach involves testing compounds on whole cells or organisms to identify agents that produce a desired physiological change, without a preconceived notion of the molecular target. pfizer.com For instance, derivatives could be screened for their ability to halt the proliferation of specific cancer cell lines or protect neurons from oxidative stress. This method is powerful for discovering first-in-class medicines with novel mechanisms of action. pfizer.comnih.gov
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This allows for a detailed profiling of a compound's effects on cell health, morphology, and the function of various organelles, providing deeper mechanistic insights than single-endpoint assays.
Target Deconvolution: For hit compounds identified through phenotypic screens, determining the molecular target is a critical subsequent step. Techniques such as thermal proteome profiling, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) can be employed to identify the specific protein(s) that a this compound derivative interacts with to exert its biological effect.
| Screening Paradigm | Principle | Application for Piperazine Derivatives | Potential Outcomes |
|---|---|---|---|
| Phenotypic Screening | Identifies compounds that induce a desired change in cellular or organismal phenotype. pfizer.com | Screening for anti-proliferative effects in cancer cells, neuroprotection in neuronal models, or anti-inflammatory responses in immune cells. | Discovery of novel biological activities and potential therapeutic indications. |
| High-Content Screening (HCS) | Automated imaging and analysis to quantify multiple cellular features simultaneously. | Assessing effects on cytotoxicity, apoptosis, cell cycle, mitochondrial function, and cytoskeletal organization in a single experiment. | Detailed mechanistic profiling and early identification of potential off-target effects. |
| Target-Based Screening (with novel targets) | Screening against newly validated biological targets implicated in disease. | Testing derivatives against emerging targets in oncology or neurodegeneration, such as specific kinases or protein-protein interactions. | Identification of potent and selective modulators for next-generation therapies. |
Applications in Precision Medicine and Biomarker Discovery
Precision medicine aims to tailor treatments to individual patient characteristics. For a therapeutic agent derived from this compound to be used in this context, the discovery of predictive biomarkers is paramount. A biomarker is a measurable characteristic that reflects a physiological or pathogenic process. youtube.com
Future research will need to focus on:
Identifying Predictive Biomarkers: If a derivative shows efficacy in a subset of patients, genomic, proteomic, or metabolomic analyses of patient samples can help identify biomarkers that correlate with response. youtube.com For example, if a compound targets a specific kinase, the presence of a mutation in that kinase's gene could be a biomarker that predicts a positive response to the drug.
Developing Companion Diagnostics: Once a reliable biomarker is validated, a companion diagnostic test can be developed. This test would be used to screen patients and identify those who are most likely to benefit from the treatment, optimizing therapeutic outcomes and minimizing exposure for non-responders.
Pharmacodynamic Biomarkers: Research should also aim to identify pharmacodynamic biomarkers, which provide evidence that the drug is engaging its target and having a biological effect in the body. youtube.com This is crucial for guiding dose selection and scheduling in clinical trials.
| Biomarker Type | Definition | Example Application | Discovery Technology |
|---|---|---|---|
| Predictive | A biomarker that indicates the likelihood of response to a specific therapy. | A specific gene mutation in a tumor that sensitizes it to a this compound-based kinase inhibitor. | Next-Generation Sequencing (NGS), Genomics. |
| Pharmacodynamic | A biomarker that changes in response to drug exposure, indicating target engagement. youtube.com | Measuring the change in phosphorylation of a downstream protein after administration of a piperazine-based kinase inhibitor. | Proteomics (e.g., Mass Spectrometry), Immunoassays. |
| Prognostic | A biomarker that provides information about the likely outcome of the disease in an untreated individual. | High expression of a particular receptor in a patient group that correlates with poor survival, suggesting a potential target for a new drug. | Transcriptomics (RNA-Seq), Immunohistochemistry. |
Exploration of Combination Therapies and Drug Repurposing Strategies
The therapeutic utility of this compound derivatives can be expanded through combination therapies and drug repurposing. The inherent structural and functional versatility of arylpiperazines makes them attractive candidates for such approaches. nih.govmdpi.com
Combination Therapies: Many complex diseases, such as cancer, are driven by multiple pathways. Combining a novel this compound derivative with an existing drug could lead to synergistic effects, overcome drug resistance, or allow for lower doses of each agent, thereby reducing toxicity. For example, a derivative that inhibits a pro-survival pathway could be combined with a standard cytotoxic agent to enhance cancer cell killing. mdpi.com
Drug Repurposing: Drug repurposing involves finding new therapeutic uses for existing or failed drug candidates. nih.gov Given that the piperazine scaffold is present in drugs with diverse activities (e.g., antipsychotic, anticancer, antiviral), a library of this compound derivatives could be screened against a wide range of disease models. This strategy can significantly shorten the drug development timeline as the repurposed compounds often have well-established safety profiles.
| Strategy | Rationale | Hypothetical Example for a this compound (PBP) Derivative |
|---|---|---|
| Combination with Chemotherapy | To enhance efficacy and overcome resistance mechanisms. | Combining a PBP derivative that inhibits an anti-apoptotic protein with a DNA-damaging agent like cisplatin in oncology. mdpi.com |
| Combination with Immunotherapy | To modulate the tumor microenvironment and improve the response to immune checkpoint inhibitors. | A PBP derivative that targets an immunosuppressive pathway in combination with an anti-PD-1 antibody. |
| Repurposing for Neurodegenerative Disease | Leveraging potential polypharmacology to address complex disease pathology. | Screening a library of PBP derivatives, originally designed for cancer, for activity in models of Alzheimer's disease, such as reducing amyloid-beta aggregation. nih.gov |
Integration of Computational and AI-Driven Drug Discovery Methodologies for Piperazine Scaffolds
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov Applying these methods to the this compound scaffold can significantly enhance the efficiency and success rate of research.
Molecular Docking and Dynamics: These simulation techniques can predict how derivatives bind to specific protein targets, providing insights into the molecular basis of their activity. nih.gov This information is invaluable for structure-based drug design, guiding the synthesis of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activities. By training a QSAR model on a set of tested this compound analogs, researchers can predict the activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates. nih.gov
AI and Machine Learning: AI algorithms, particularly deep learning and graph neural networks, can analyze vast datasets to identify complex patterns that are not apparent to human researchers. youtube.com These models can be used for de novo drug design, generating novel molecular structures with desired properties, or for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, thereby reducing late-stage attrition. nih.govresearchgate.net
| Methodology | Description | Application to Piperazine Scaffolds |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.gov | Guiding the design of derivatives to optimize interactions with a specific enzyme active site or receptor binding pocket. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. rsc.org | Validating docking poses and understanding the dynamic behavior of the piperazine derivative in the binding site. |
| Machine Learning (e.g., QSAR) | Builds predictive models based on existing structure-activity data. nih.gov | Predicting the biological activity and pharmacokinetic properties of unsynthesized analogs to prioritize synthetic efforts. |
| Generative AI Models | Generates novel chemical structures with optimized properties based on learned patterns. nih.gov | Designing entirely new piperazine-based molecules tailored to have high potency, selectivity, and drug-like properties. |
Q & A
Q. What are the validated methods for synthesizing 1-(4-Phenoxybutyl)piperazine, and how can reaction yields be optimized?
Methodological Answer:
- Synthetic Routes : Piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For analogs like 1-(4-hydroxylphenyl)piperazine, demethylation of methoxy precursors using reagents such as BBr₃ or HBr/acetic acid has been optimized for yield (up to 85%) and purity .
- Key Parameters : Reaction temperature (60–80°C), solvent polarity (e.g., acetonitrile for better solubility), and stoichiometric ratios (e.g., 1:2 for piperazine:alkylating agent) are critical. Avoid metal catalysts to reduce side reactions .
- Analytical Validation : Monitor intermediates via GC, IR, and ¹H NMR to confirm structural integrity .
Q. How is this compound structurally characterized, and what analytical techniques are most reliable?
Methodological Answer:
- Core Techniques :
- ¹H NMR : Identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, phenoxy aromatic protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C-O-C stretch at 1250 cm⁻¹ for phenoxy groups) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₀N₂O) .
- Advanced Cross-Validation : Use Raman microspectroscopy (20 mW laser, 128–256 scans) to distinguish isomers and minimize spectral overlap .
Q. What pharmacological screening strategies are used to evaluate this compound’s bioactivity?
Methodological Answer:
- In Vitro Assays :
- Receptor Binding : Screen against dopamine (D2/D3), serotonin (5-HT1A/2A), and adrenergic receptors using radioligand displacement assays (IC₅₀ values < 1 µM indicate high affinity) .
- Enzyme Inhibition : Test monoamine oxidase (MAO) or acetylcholinesterase (AChE) inhibition via fluorometric assays .
- Dose-Response Analysis : Use Hill plots to determine EC₅₀ values and assess partial vs. full agonism .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives impact their pharmacological profiles?
Methodological Answer:
- Isomer-Specific Effects :
- Positional Isomers : For analogs like 1-(3-trifluoromethylphenyl)piperazine vs. 1-(4-trifluoromethylphenyl)piperazine, Raman microspectroscopy (PCA/LDA) reveals distinct spectral fingerprints correlating with altered receptor binding (e.g., D3 vs. 5-HT2A selectivity) .
- Substituent Positioning : Ethoxy groups at the 3-position (vs. 2- or 4-) enhance solubility (logP reduction by 0.5–1.0) and metabolic stability (CYP450 resistance) .
Q. How can researchers resolve contradictions in reported binding affinities for this compound analogs?
Methodological Answer:
- Data Normalization :
- Control for Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and membrane protein concentrations (e.g., 0.5 mg/mL) to minimize variability .
- Reference Standards : Use well-characterized ligands (e.g., haloperidol for D2 receptors) as internal controls .
- Meta-Analysis : Apply multivariate regression to published datasets, adjusting for variables like radioligand type (³H vs. ¹²⁵I) and cell line (CHO vs. HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
